1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
Description
This compound is a urea derivative featuring a 1,2,4-triazolone core substituted with a cyclopropyl group at position 3, a phenyl ring at position 4, and a 2-chlorophenyl urea moiety. The structure combines electron-withdrawing (chlorophenyl) and sterically demanding (cyclopropyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-8-4-5-9-17(16)23-19(27)22-12-13-25-20(28)26(15-6-2-1-3-7-15)18(24-25)14-10-11-14/h1-9,14H,10-13H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGODWCTYBJDMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea typically involves multiple steps. One common approach is to start with the chlorination of aniline to form 2-chloroaniline. This intermediate is then reacted with isocyanate to form the urea derivative. The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. In a study comparing the efficacy of various triazole derivatives, specific modifications to the phenyl ring enhanced antibacterial potency significantly .
Antifungal Properties
The triazole scaffold is well-known for its antifungal capabilities. Compounds similar to 1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea have been tested against fungal strains such as Candida albicans, showing promising results in inhibiting fungal growth .
Anticancer Potential
Recent studies suggest that triazole-based compounds may also exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, certain triazole derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific structural modifications led to enhanced efficacy compared to traditional antibiotics . The compound's structure allowed for effective binding to bacterial enzymes.
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, researchers synthesized several triazole derivatives and tested them against Candida species. The findings revealed that certain derivatives exhibited MIC values comparable to established antifungal agents like fluconazole .
Case Study 3: Anticancer Research
A comprehensive study explored the anticancer potential of triazole-containing compounds through in vitro assays on various cancer cell lines. Results demonstrated that these compounds could inhibit cell growth and induce apoptosis in a dose-dependent manner .
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The triazole ring and the urea moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
Structural and Functional Insights:
Substituent Effects: The 2-chlorophenyl group in the target compound contrasts with the 3-chloro-4-fluorophenyl () and 5-chloro-2-methoxyphenyl (). These differences alter electronic properties (e.g., electron-withdrawing capacity) and steric hindrance, which could impact receptor binding or solubility .
The methoxy group in ’s compound may improve bioavailability by modulating polarity .
Similar steps (e.g., cyclocondensation for triazolone formation) likely apply.
Research Findings and Limitations
- Gaps in Data: No direct pharmacological or crystallographic data for the target compound were found in the provided evidence. Comparisons rely on structural analogs.
- Computational Tools : Programs like SHELX () and Mercury CSD () could theoretically analyze its crystal structure or intermolecular interactions if synthesized .
- Key Advantage of Target Compound : The cyclopropyl-phenyl-triazolone combination offers a balance of rigidity and metabolic stability absent in bulkier analogs like Compound 2k .
Biological Activity
1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a triazole ring, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 463.9 g/mol. The presence of the triazole moiety contributes to its biological activity by interacting with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H22ClN5O3 |
| Molecular Weight | 463.9 g/mol |
| CAS Number | 1396682-69-1 |
The biological activity of 1-(2-chlorophenyl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is primarily attributed to its interactions with specific enzymes and receptors. The triazole ring and urea functional group can inhibit or modulate the activity of various enzymes involved in metabolic pathways. This compound may also interfere with cellular signaling pathways, leading to various therapeutic effects.
Pharmacological Activities
Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit a range of biological activities:
- Antimicrobial Activity : The compound has shown potential as an antibacterial and antifungal agent. Studies have demonstrated that derivatives of triazole can effectively combat resistant strains of bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism involves inducing apoptosis in malignant cells.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines.
Case Studies and Experimental Data
Several studies have explored the biological activity of related triazole compounds:
- A study published in PMC reviewed various 1,2,4-triazole derivatives and their pharmacological profiles, indicating significant antibacterial and antifungal activities (MIC values ranging from 0.046 to 3.11 μM against MRSA) .
- Another investigation into quinolone-triazole hybrids found that certain derivatives exhibited strong antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli .
Table: Biological Activity Comparison
Q & A
Basic: What synthetic routes are commonly used to prepare urea derivatives with 1,2,4-triazole moieties?
Methodological Answer:
Urea-triazole hybrids are typically synthesized via sequential condensation and cyclization reactions. A common approach involves reacting substituted isocyanates with amines or hydrazines under inert solvents (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts. For example, describes the synthesis of a structurally similar urea derivative using 3-chlorophenyl isocyanate and a thiazolyl amine under reflux conditions . Advanced variations may incorporate microwave-assisted synthesis to improve reaction efficiency and regioselectivity.
Advanced: How can regioselectivity challenges in triazole ring formation be addressed during synthesis?
Methodological Answer:
Regioselectivity in 1,2,4-triazole synthesis is influenced by substituent electronic effects and reaction conditions. highlights the use of temperature-controlled cyclization (e.g., 70–80°C) and catalysts like ammonium persulfate to favor the 1,2,4-triazole isomer over 1,3,4 derivatives. Computational tools (e.g., DFT calculations) can predict thermodynamic stability of intermediates, guiding solvent selection (polar aprotic solvents for better stabilization) .
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm urea NH protons (δ 9.5–10.5 ppm) and triazole ring protons (δ 7.0–8.5 ppm) .
- Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns (e.g., m/z 762.2 [M−2HCl+H]+ in ) .
- X-ray crystallography for resolving stereochemistry, as demonstrated in for a related pyrazole derivative .
Advanced: How can tautomerism in the 4,5-dihydro-1H-1,2,4-triazole ring affect data interpretation?
Methodological Answer:
The triazole ring’s keto-enol tautomerism can lead to ambiguous NMR signals. Dynamic NMR experiments at variable temperatures (e.g., −40°C to 25°C) can freeze tautomeric interconversion, while IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for keto forms). Computational modeling (e.g., Gaussian) predicts dominant tautomers based on solvent polarity and substituent effects .
Basic: What biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
Given its structural similarity to kinase inhibitors ( ), assays include:
- Kinase inhibition assays (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity profiling (MTT assay) on cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme-linked immunosorbent assays (ELISA) to assess binding affinity to target proteins.
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
SAR studies should systematically modify substituents on the triazole (cyclopropyl vs. phenyl) and urea (chlorophenyl vs. fluorophenyl) moieties. shows that electron-withdrawing groups (e.g., Cl) enhance metabolic stability, while bulky groups (e.g., cyclopropyl) improve target selectivity. QSAR models (e.g., CoMFA) correlate substituent descriptors (Hammett σ, π) with IC₅₀ values .
Basic: How should researchers handle solubility challenges during in vitro assays?
Methodological Answer:
Use co-solvents like DMSO (<1% v/v) or cyclodextrin-based solubilizers. recommends pre-formulation studies (e.g., dynamic light scattering) to assess aggregation. For pH-sensitive compounds, buffer systems (PBS at pH 7.4) prevent precipitation .
Advanced: What strategies reconcile contradictory bioactivity data across studies?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., serum protein binding) or compound stability. Validate purity via HPLC ( uses >95% purity thresholds) and repeat assays under inert atmospheres (N₂) to prevent oxidation. Meta-analysis of kinetic data (e.g., kcat/KM ratios) identifies outliers .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
Follow ’s guidelines:
- Use fume hoods and PPE (gloves, goggles) due to potential toxicity.
- Store at −20°C under nitrogen to prevent hydrolysis.
- Dispose of waste via certified chemical disposal services .
Advanced: How can computational methods predict metabolic pathways?
Methodological Answer:
Tools like Schrödinger’s ADMET Predictor or MetaSite identify likely Phase I/II metabolites (e.g., CYP450-mediated oxidation of cyclopropyl). Molecular docking (AutoDock Vina) simulates interactions with metabolizing enzymes, prioritizing labile sites for deuterium labeling to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
